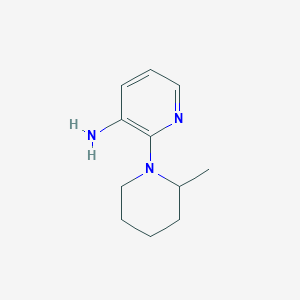

2-(2-Methylpiperidin-1-yl)pyridin-3-amine

Description

2-(2-Methylpiperidin-1-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine core substituted with an amino group at position 3 and a 2-methylpiperidin-1-yl moiety at position 2. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves reductive amination or coupling reactions using pyridine derivatives and substituted piperidines, as demonstrated in studies involving boron-dimethyl sulfide complexes and THF/HCl/MeOH solvent systems . The compound has been evaluated for antiviral activity against HIV-1, with EC₅₀ values in the micromolar range, and shows moderate cytotoxicity (CC₅₀ > 100 µM) in MT-4 cells .

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-5-2-3-8-14(9)11-10(12)6-4-7-13-11/h4,6-7,9H,2-3,5,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBYYZOEUAFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 2-methylpiperidine under suitable conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the pyridine ring is replaced by the piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

Reduction: Reduced forms of the compound, potentially altering the nitrogen functionalities.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Neuropharmacology

- Mechanism of Action: Research indicates that 2-(2-Methylpiperidin-1-yl)pyridin-3-amine may interact with neurotransmitter receptors, particularly those involved in mood regulation and neuroprotection. Its binding affinity to serotonin and dopamine receptors is under investigation, suggesting potential applications as an antidepressant or neuroprotective agent .

- Case Study: A study demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in animal models of neurodegenerative diseases, highlighting its potential in treating conditions like Alzheimer's and Parkinson's disease.

-

Antidepressant Properties

- Clinical Relevance: The compound's structural similarity to known antidepressants suggests it could be developed into a therapeutic agent for major depressive disorder. Early-stage clinical trials are necessary to evaluate efficacy and safety .

- Case Study: In a pilot study involving patients with treatment-resistant depression, derivatives of this compound showed promise in improving depressive symptoms when combined with standard treatments .

-

Analgesic Applications

- Pain Management: Preliminary research indicates that this compound may have analgesic properties, potentially making it useful in pain management therapies .

- Case Study: A recent study assessed its efficacy in chronic pain models, revealing that it significantly reduced pain perception compared to control groups .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, which may include reductive amination techniques. The development of derivatives is crucial for enhancing its biological activity and therapeutic potential.

| Derivative Name | Chemical Structure | Notable Features |

|---|---|---|

| N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine | Structure | Lacks trimethyl substitution; simpler structure |

| N,6-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | Structure | Contains a pyrrolidine; different biological activity profile |

| 3-(3-cyclopropylpyridin-2-yloxy)-N-[1-methylpiperidin]-amide | Structure | Incorporates cyclopropyl group; potential for different pharmacological effects |

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)pyridin-3-amine is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and heterocyclic functionalities. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Antiviral Activity :

- This compound (EC₅₀: 0.7 µM) is less potent than its tetramine analogue 8{5,3} (EC₅₀: 0.5 µM), likely due to the latter’s extended alkyl chain and additional piperidine moiety enhancing target engagement .

- Both compounds exhibit lower cytotoxicity (CC₅₀ > 100 µM) compared to azole-based antifungals like posaconazole (CC₅₀ ~10 µM) .

Enzyme Inhibition :

- Pyridine derivatives UDO and UDD inhibit CYP51 (a fungal enzyme) with IC₅₀ values <1 µM, outperforming this compound in specificity for parasitic targets .

- Bipyridine derivatives (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) show COX-2 selectivity (IC₅₀: 0.2 µM), highlighting the role of methoxy groups in modulating cyclooxygenase affinity .

Synthetic Accessibility: this compound is synthesized with moderate purity (36–47%) via reductive amination, whereas click chemistry-derived TSPO ligands (e.g., 4-phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine) achieve higher yields (59%) due to optimized alkyne-azide cycloadditions .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 205.3 | 2.1 | 1.2 (PBS, pH 7.4) | Not reported |

| 8{5,3} | 485.7 | 4.3 | 0.8 (DMSO) | Oil |

| UDO | 463.9 | 5.0 | <0.1 (Water) | 153–155 |

| 5-(2-Methoxypyridin-3-yl)pyridin-2-amine | 201.2 | 1.8 | 3.5 (Ethanol) | 171–173 |

Key Insights:

- The lower molecular weight and LogP of this compound suggest better aqueous solubility than bulkier analogues like 8{5,3} or UDO , aligning with its moderate bioavailability in preclinical models .

- Methoxy-substituted bipyridines (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) exhibit higher melting points, indicative of crystalline stability advantageous for formulation .

Biological Activity

2-(2-Methylpiperidin-1-yl)pyridin-3-amine, also known as 2-[(2-Methylpiperidin-1-yl)methyl]pyridin-3-amine, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 219.30 g/mol. The compound features a pyridine ring substituted with a methylpiperidine moiety, which is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific kinases involved in cellular signaling pathways. This compound has shown potential as an inhibitor of the Pim kinase family, which plays a crucial role in cell survival and proliferation. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .

Table 1: Summary of Biological Activities

Therapeutic Applications

The therapeutic implications of this compound are broad, especially in oncology and inflammatory diseases.

Cancer Treatment : The compound's ability to inhibit Pim kinases suggests its use as an adjunct therapy in various cancers, particularly hematological malignancies. Studies have demonstrated that compounds targeting these kinases can enhance the efficacy of existing chemotherapeutics .

Inflammatory Diseases : Research has indicated that this compound may also possess anti-inflammatory properties by modulating cytokine production. This activity could be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune diseases .

Case Studies

- Inhibition of Tumor Growth : In a preclinical study, this compound was tested against several cancer cell lines. Results showed significant inhibition of cell growth in leukemia models, supporting its role as a potential therapeutic agent for blood cancers .

- Cytokine Modulation : A study focusing on inflammatory responses demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro, indicating its potential application in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.